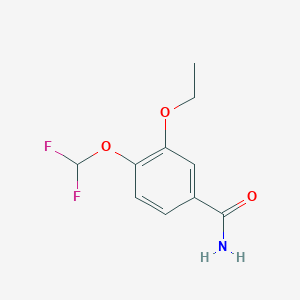![molecular formula C15H22N2O2S B14930700 1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is an organic compound with a complex structure that includes a piperazine ring substituted with an ethylsulfonyl group and a phenylpropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Phenylpropenyl Group: The phenylpropenyl group can be added through a Heck reaction, where the piperazine derivative is reacted with a phenylpropenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylpropenyl group can be reduced to form phenylpropyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions, while the phenylpropenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(METHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
- 1-(ETHYLSULFONYL)-4-[(E)-2-PHENYL-2-PROPENYL]PIPERAZINE
- 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-1-PROPENYL]PIPERAZINE
Uniqueness: 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is unique due to the specific positioning of the ethylsulfonyl and phenylpropenyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group can enhance its solubility in polar solvents, while the phenylpropenyl group can provide additional sites for chemical modification.
Propiedades
Fórmula molecular |
C15H22N2O2S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C15H22N2O2S/c1-2-20(18,19)17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3/b9-6+ |
Clave InChI |
GIBFXDVDPJFFTC-RMKNXTFCSA-N |
SMILES isomérico |
CCS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B14930621.png)
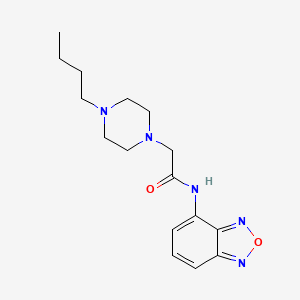
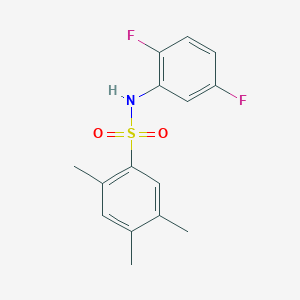

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide](/img/structure/B14930639.png)
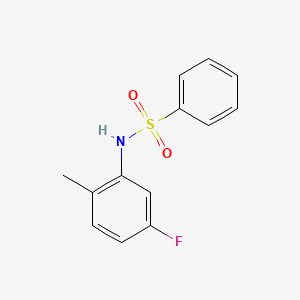
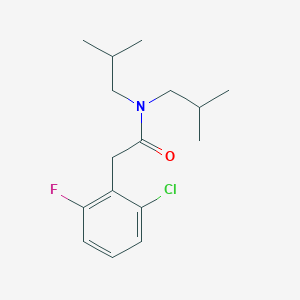
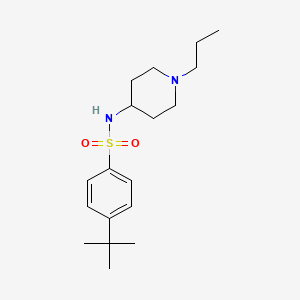
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930664.png)
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930677.png)
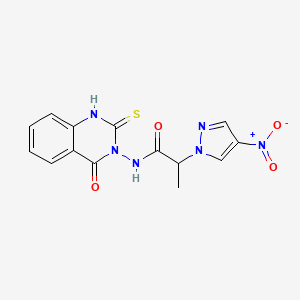
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)
